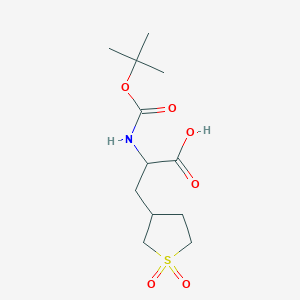

2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid is a compound that can be considered an analog of biologically significant molecules. It contains a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydrothiophene moiety, which is a sulfur-containing heterocycle. The presence of the 1,1-dioxide function suggests that it is a sulfoxide, which can impart certain solubility and reactivity characteristics to the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of the vitamin Biotin, has been achieved from L-cystine with an overall yield of 67% through a three-step process . This process includes esterification, protection of the amine, and thiol groups. Although the compound is not identical, the synthesis of such Boc-protected amino acid derivatives typically involves similar protection strategies.

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid would likely be characterized by the presence of a Boc-protected amino group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions. The tetrahydrothiophene ring, being a sulfur analog of a tetrahydropyran, would contribute to the molecule's three-dimensional structure and potentially its reactivity.

Chemical Reactions Analysis

While specific reactions of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid are not detailed in the provided papers, compounds with Boc-protected amino groups and tetrahydrothiophene rings can undergo a variety of chemical reactions. The Boc group can be deprotected under acidic conditions, and the tetrahydrothiophene moiety can participate in oxidation-reduction reactions, given its sulfur content. Additionally, the carboxylic acid group provides a site for coupling reactions, such as peptide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The Boc group increases steric bulk and provides protection for the amino group during synthetic procedures. The tetrahydrothiophene ring's sulfoxide form would increase polarity and potentially improve solubility in polar solvents. The carboxylic acid group would contribute to the compound's acidity and its ability to form salts and esters.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Neuroexcitant Analogs

The compound has been used in the enantioselective synthesis of neuroexcitant analogs. For example, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).

Catalyst in N-tert-Butoxycarbonylation

Heydari et al. (2007) demonstrated the use of the compound as a catalyst in N-tert-butoxycarbonylation of amines. They noted its efficiency and environmental friendliness in this process, highlighting its utility in synthesizing N-Boc-protected amino acids crucial for peptide synthesis (Heydari et al., 2007).

Building Blocks in Polymer Synthesis

In the field of polymer chemistry, Gómez et al. (2003) utilized derivatives of this compound as building blocks for synthesizing a chiral monomer precursor of AABB-type polyamide. This showcases its potential in creating novel polymeric materials (Gómez et al., 2003).

Intermediate in Natural Product Synthesis

Qin et al. (2014) highlighted its role as a key intermediate in synthesizing natural products such as Biotin, a vital water-soluble vitamin. This research underscores its significance in biosynthetic pathways and pharmaceutical applications (Qin et al., 2014).

Antimicrobial Activity

Pund et al. (2020) synthesized new compounds from the starting material (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid and evaluated their antimicrobial activities, indicating its relevance in developing new antimicrobial agents (Pund et al., 2020).

Asymmetric Hydrogenation in Pharmacophores

Kubryk and Hansen (2006) used the compound in the asymmetric hydrogenation of enamine esters, a process vital for synthesizing certain pharmacophores. This research has implications for drug development and stereochemical control in synthesis (Kubryk & Hansen, 2006).

Propiedades

IUPAC Name |

3-(1,1-dioxothiolan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)6-8-4-5-20(17,18)7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOKNUCSHKQCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCS(=O)(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)